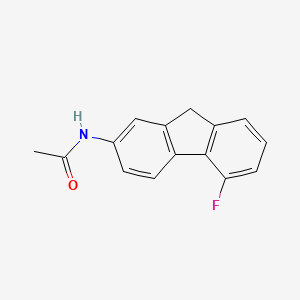![molecular formula C17H13F3N2O4S B13428266 Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate is a complex organic compound with a unique structure that includes a thienyl group, a trifluoromethylphenyl group, and a hydrazono group
Preparation Methods
The synthesis of Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the thienyl intermediate: This involves the reaction of thiophene with appropriate reagents to introduce the desired functional groups.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the intermediate with a trifluoromethylphenyl reagent under specific conditions.
Formation of the hydrazono group: This involves the reaction of the intermediate with hydrazine or a hydrazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate can be compared with similar compounds such as:
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: This compound has a similar structure but with a p-tolyl group instead of a thienyl group.
Ethyl 4-phenyl-2,4-dioxobutanoate: This compound has a phenyl group instead of a thienyl group.
Ethyl 4-oxo-4-(2-(1-(2-thienyl)ethylidene)hydrazino)butanoate: This compound has a similar hydrazino group but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13F3N2O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl (E)-2-hydroxy-4-oxo-4-thiophen-2-yl-3-[[2-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C17H13F3N2O4S/c1-2-26-16(25)15(24)13(14(23)12-8-5-9-27-12)22-21-11-7-4-3-6-10(11)17(18,19)20/h3-9,24H,2H2,1H3/b15-13+,22-21? |
InChI Key |
CAOYLQVEZXWNKZ-QNAYDJAISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(=O)C1=CC=CS1)\N=NC2=CC=CC=C2C(F)(F)F)/O |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)C1=CC=CS1)N=NC2=CC=CC=C2C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

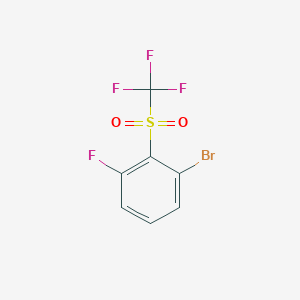
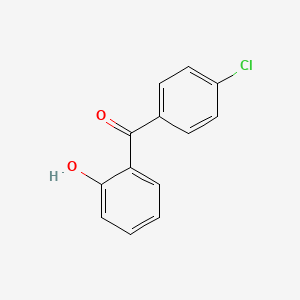
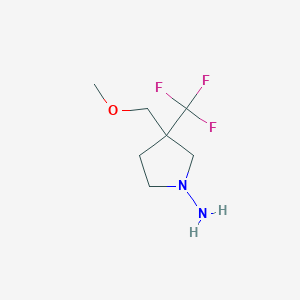
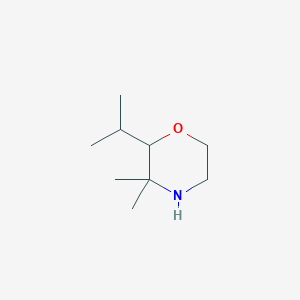
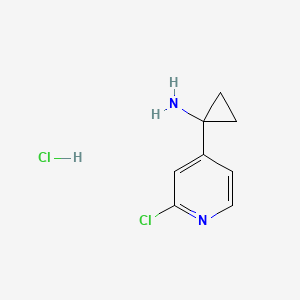
![3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428217.png)

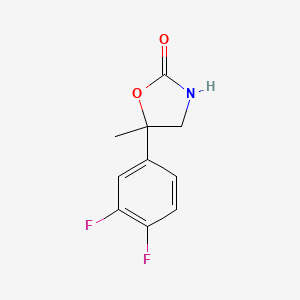
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
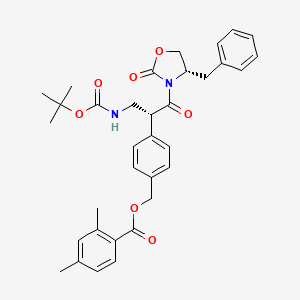
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
